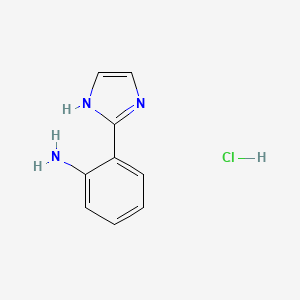

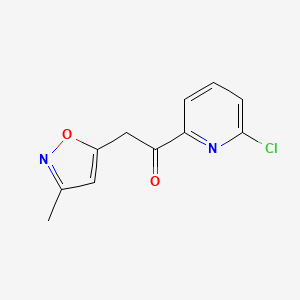

4,4'-((1R,2R)-1,2-Diaminoethane-1,2-diyl)dibenzonitrile dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Nucleophilic Substitution in Stationary Phases

In chromatography, linear diaminoalkanes, including 1,2-diaminoethane, have been utilized for the hypercrosslinking of poly(styrene-co-vinylbenzyl chloride-co-divinylbenzene) monolithic stationary phases. This process, achieved through nucleophilic substitution reactions, enhances the column efficiency of polymer monoliths, with implications for improved separations in chromatographic applications. The study by Janků, Škeříková, and Urban (2015) detailed the optimization of hypercrosslinking conditions and the subsequent modification of stationary phases for the separation of small polar molecules in hydrophilic interaction chromatography, demonstrating the versatile application of diaminoalkanes in enhancing chromatographic separations (Janků, Škeříková, & Urban, 2015).

Optoelectronic and Photonic Properties

The optoelectronic and photonic properties of π-conjugated benzonitrile derivatives, including Schiff base structures, have been extensively studied for their potential in electronic and optoelectronic devices. Research by Sıdır et al. (2021) on the FT-IR and UV spectra of PMAD (a benzonitrile derivative) in various solvents showcased how these compounds' optoelectronic properties vary with solvent, indicating their promise for application in optoelectronic devices (Sıdır et al., 2021).

Synthesis and Characterization of Polymers

The synthesis of high-molecular-weight aromatic polyamides from unstoichiometric diacyl chloride/diamine components has revealed unexpected polymerization behaviors. Liou and Hsiao (2001) discovered that certain bis(ether-benzoylchloride)s could be synthesized through nucleophilic substitution reactions, leading to the production of aromatic poly(ether-amide)s with high inherent viscosities. This work highlights the compound's role in developing advanced materials with potential applications in various industries (Liou & Hsiao, 2001).

Electronically Excited Dipole Moments

The study of electronically excited dipole moments in compounds such as 4-aminobenzonitrile, which shares structural similarities with the dibenzonitrile derivatives, provides insights into the electronic structure and behavior of these molecules under various conditions. Kawski, Kukliński, and Bojarski (2006) investigated the temperature effects on the absorption and fluorescence spectra of 4-aminobenzonitrile, elucidating the molecular dipole moments in excited states and their implications for molecular electronics and photophysics (Kawski, Kukliński, & Bojarski, 2006).

Strategic Design of Organic Superbases

Organic superbases derived from diaminoalkanes demonstrate the potential for a variety of applications in synthetic chemistry. Singh and Ganguly (2008) explored the design of bicyclic structures as powerful organic superbases, showing the versatility of diaminoalkanes in constructing molecules with high basicity. This research has implications for the development of new catalysts and reagents in organic synthesis (Singh & Ganguly, 2008).

Propriétés

IUPAC Name |

4-[(1R,2R)-1,2-diamino-2-(4-cyanophenyl)ethyl]benzonitrile;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4.2ClH/c17-9-11-1-5-13(6-2-11)15(19)16(20)14-7-3-12(10-18)4-8-14;;/h1-8,15-16H,19-20H2;2*1H/t15-,16-;;/m1../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPAGWLKLBQQMPD-UWGSCQAASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(C(C2=CC=C(C=C2)C#N)N)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C#N)[C@H]([C@@H](C2=CC=C(C=C2)C#N)N)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16Cl2N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90672619 |

Source

|

| Record name | 4,4'-[(1R,2R)-1,2-Diaminoethane-1,2-diyl]dibenzonitrile--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4'-((1R,2R)-1,2-Diaminoethane-1,2-diyl)dibenzonitrile dihydrochloride | |

CAS RN |

117903-80-7 |

Source

|

| Record name | 4,4'-[(1R,2R)-1,2-Diaminoethane-1,2-diyl]dibenzonitrile--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-{2-[(4-Chloronaphthalen-1-yl)oxy]ethyl}phenyl)boronic acid](/img/structure/B568039.png)

![7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B568040.png)